Gedunin
Overview
Description
Gedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite found in several genera of the Meliaceae family, mainly in seeds12. It has been researched for its chemical synthesis and bioactive properties since the 1960s2. Gedunin shows therapeutic potential in the treatment of leukemia, Parkinson’s disease1, and other conditions2.
Synthesis Analysis
The synthesis of Gedunin has been achieved through a thirteen-step chemoenzymatic process3. The Renata Synthesis of Gedunin involved a diastereoselective H-atom transfer cyclization4. The convergent assembly of the triene began with furfuryl alcohol and racemic isoprene monoepoxide4.
Molecular Structure Analysis
Gedunin is a pentacyclic triterpenoid with the molecular formula C28H34O715. Its two-dimensional structural formula and three-dimensional model have been analyzed5.
Chemical Reactions Analysis
Gedunin has been involved in several reactions, which were explained by a structure similar to that proven for limonin6. The application of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis contributed to gedunin characterization, its constitution, and its relative6.
Physical And Chemical Properties Analysis
Gedunin is a limonoid with anti-cancer, anti-viral, anti-inflammatory, and insecticidal activities7. More detailed physical and chemical properties may be found in the Safety Data Sheets8.
Scientific Research Applications
Antibacterial and Insecticidal Properties : Gedunin has demonstrated significant antibacterial and insecticidal effects (Braga et al., 2020).
Antimalarial Activity : It is recognized for its antimalarial properties, as indicated by its isolation from the neem tree Azadirachta indica (Khalid et al., 1989).
Anticancer and Neuroprotective Effects : Gedunin has shown promise in anticancer treatments, particularly in its ability to inhibit the heat shock protein 90 (Hsp90), which is crucial for cancer cell survival. It also demonstrates neuroprotective effects (Brandt et al., 2008).
Treatment of Oral Carcinogenesis : Gedunin's impact on oral cancer development and progression has been observed, particularly in how it modulates oncogenic signaling pathways to block angiogenesis (Kishore T et al., 2016).
Anti-inflammatory and Antinociceptive Effects : In rodent models, gedunin exhibits significant anti-inflammatory and antinociceptive activities, potentially due to its modulation of oxidative stress and inflammation (Ologe, 2022).
Cardioprotective Effects : Gedunin has shown potential in protecting against myocardial infarction by suppressing NF-κB-mediated inflammatory pathways (Sun & You, 2022).
Applications in Drug Development : Advances in machine learning have enabled the prediction of molecular properties of modified gedunin, which is crucial for rational drug design and exploration (Aly & Alotaibi, 2023).
Safety And Hazards
Specific safety and hazard information for Gedunin can be found in the Safety Data Sheets8. However, it’s important to note that any substance should be handled with appropriate safety measures.
Future Directions
Gedunin and its derivatives have shown enormous potential in the treatment of cancer, neurodegenerative, and infectious diseases2. Future research directions include further investigation of its bioactivity and therapeutic effects on various human diseases29. The development of innovative methods for the synthesis of organic molecules and the prediction of molecular properties of modified Gedunin using machine learning are also promising future directions10.
properties
IUPAC Name |
[(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O7/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)34-23(31)22-28(26,35-22)27(17,20)6/h8-10,12,14,17-18,20-22H,7,11,13H2,1-6H3/t17-,18+,20-,21+,22-,25-,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXDGWUNRYLINJ-BHAPSIHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)O[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gedunin | |
CAS RN |
2753-30-2 | |
Record name | Gedunin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2753-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3aS,4aR,4bS,5R,6aR,10aR,10bR,12aS)-5-(Acetyloxy)-1-(3-furanyl)-1,5,6,6a,7,10a,10b,11,12,12a,decahydro-4b,7,7,10a,12a,-pentamethyloxireno[c]phenanthro[1,2-d]pyran-3,8(3aH,4bH)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GEDUNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH4BN8F5Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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